molecular formula C16H19NO4 B2484004 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone CAS No. 1251562-22-7

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone

Cat. No.: B2484004
CAS No.: 1251562-22-7
M. Wt: 289.331
InChI Key: ZOIRKSZVGSYHKH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone is a synthetic organic compound that features a cyclopropyl group, a morpholine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropyl ketone with 4-(morpholine-4-carbonyl)phenol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically carried out in solvents such as DMF or ethanol, depending on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanol: A similar compound with an alcohol group instead of a ketone group.

    1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)propane: A compound with a propane chain instead of an ethanone chain.

Uniqueness

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the morpholine ring provides potential for biological interactions .

Properties

IUPAC Name

1-cyclopropyl-2-[4-(morpholine-4-carbonyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(12-1-2-12)11-21-14-5-3-13(4-6-14)16(19)17-7-9-20-10-8-17/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIRKSZVGSYHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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